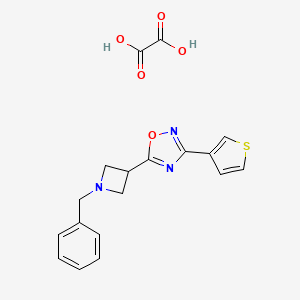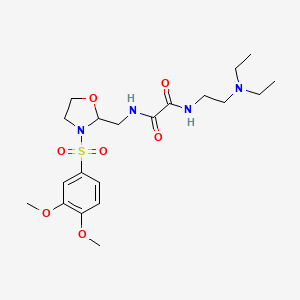
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzothiazole derivatives, which are of significant interest in medicinal chemistry due to their biological applications. For instance, benzamide derivatives have been synthesized and evaluated for their potential as inhibitors against various enzymes, such as alkaline phosphatases and ecto-5'-nucleotidases, which are important in drug chemistry . Benzothiazole derivatives have also been synthesized and tested for their antimicrobial activity against a range of bacterial and fungal species .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclocondensation reactions or condensation of different starting materials. For example, a series of benzamide derivatives were synthesized using 4-aminophenazone, also known as antipyrine . Another study reported the synthesis of benzothiazole derivatives through the condensation of carbohydrazones with thioglycolic acid in DMF . These methods highlight the versatility of synthetic approaches in creating benzothiazole compounds with potential biological applications.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic compound containing both benzene and thiazole rings. This structure is crucial for the biological activity of these compounds. Spectral studies such as IR, 1H NMR, 13C NMR, and Mass spectra are typically used to corroborate the structures of newly synthesized compounds .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the biological evaluation of synthesized compounds, which implies that these compounds can interact with biological targets, such as enzymes, and potentially inhibit their activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are important for their potential use as drugs. Computational ADME studies can predict physicochemical, pharmacokinetic, and drug-likeness properties, which are essential for understanding the oral bioavailability of these compounds . The antimicrobial screening of benzothiazole derivatives also provides insights into their chemical properties and how they interact with microbial species .
科学的研究の応用
Antioxidant Studies
Compounds similar to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide have been synthesized and evaluated for antioxidant activities. For instance, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl carboxamides based on the pyrazolobenzothiazine ring system and evaluated them for antioxidant activity, finding moderate to significant radical scavenging activity in many compounds. This suggests potential applications in developing new bioactive molecules with antioxidant properties (Ahmad et al., 2012).
Antimicrobial and Antioxidant Activities
Another study by Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using various bioactive aromatic heterocyclic carboxylic acids. These compounds exhibited promising antimicrobial activity against various microorganisms and also demonstrated significant radical scavenging and ferrous ion chelating activities, indicating their potential in antimicrobial and antioxidant applications (Sindhe et al., 2016).
Antibacterial Agents
Palkar et al. (2017) designed and synthesized novel analogs of benzothiazolyl substituted pyrazol-5-ones as potential antibacterial agents. They found that some compounds in this series showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting the potential of these compounds as antibacterial drugs (Palkar et al., 2017).
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives and tested their corrosion inhibition efficiency against steel in acidic solutions, showing their potential as effective corrosion inhibitors (Hu et al., 2016).
Pharmacological Activity
The pharmacological activity of similar compounds has also been explored. Khelili et al. (2012) synthesized N-substituted benzothiadiazine carboxamides and evaluated their effects on rat uterus, aorta, and pancreatic β-cells, finding significant myorelaxant activity in certain compounds (Khelili et al., 2012).
Anticancer Activity
Compounds bearing the benzimidazole moiety, similar in structure to this compound, have been synthesized and evaluated for anticancer activity. For example, Rasal et al. (2020) found that certain derivatives displayed significant antiproliferative activity against specific human cancer cell lines (Rasal et al., 2020).
Diuretic Activity
Yar and Ansari (2009) investigated the diuretic activity of benzothiazole-carboxamide derivatives, identifying compounds with promising diuretic effects (Yar & Ansari, 2009).
Solar Cell Applications
In the field of renewable energy, benzothiazole derivatives have been studied for use in solar cells. Chu et al. (2011) demonstrated the use of polycarbazole and benzothiazole-based materials in bulk heterojunction solar cells, highlighting their potential in improving photovoltaic performance (Chu et al., 2011).
特性
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-17(2)6-11-14(12(21)7-17)24-16(19-11)20-15(22)9-3-4-10-13(5-9)23-8-18-10/h3-5,8H,6-7H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGROGGSWGHUPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

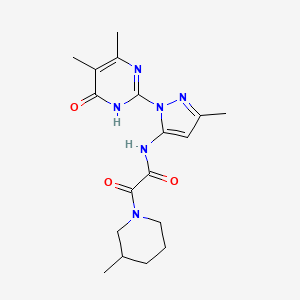
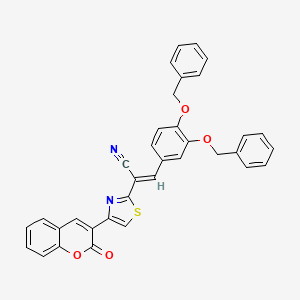
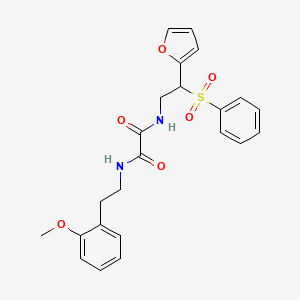
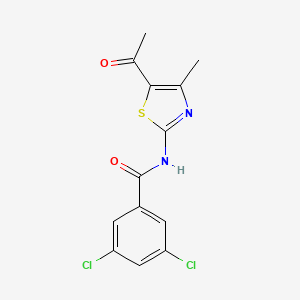
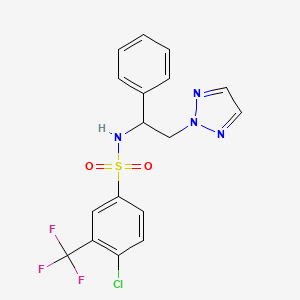
![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)

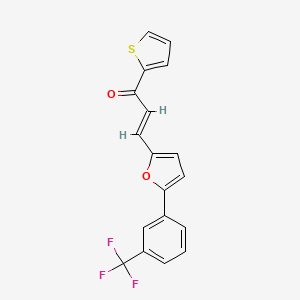
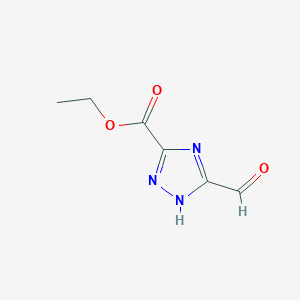
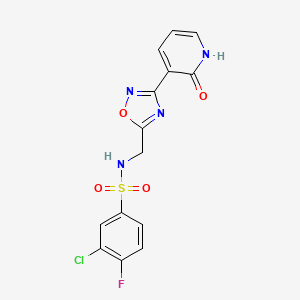
![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)
